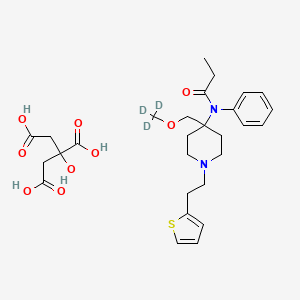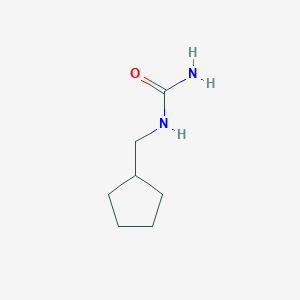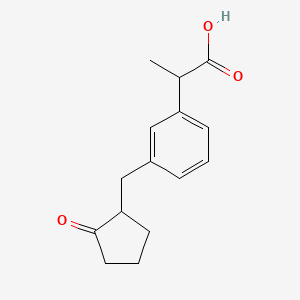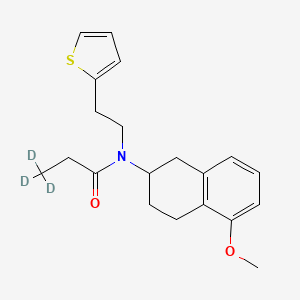![molecular formula C17H25NO9 B15295253 [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B15295253.png)
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate is a complex organic compound characterized by multiple functional groups, including acetamido, acetyloxy, and prop-2-enoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected glucose or galactose.
Functional Group Introduction: The acetamido group is introduced through an amination reaction, while the acetyloxy groups are added via acetylation reactions.
Prop-2-enoxy Group Addition: The prop-2-enoxy group is introduced through an etherification reaction.
Final Acetylation: The final step involves acetylation of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent parts by reacting with water.
Oxidation: Conversion of the acetamido group to a nitro group under strong oxidizing conditions.
Reduction: Reduction of the acetamido group to an amine group.
Substitution: Replacement of the acetyloxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Produces acetic acid, prop-2-enol, and the corresponding sugar derivative.
Oxidation: Yields nitro derivatives.
Reduction: Forms amine derivatives.
Substitution: Results in various substituted sugar derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound to study reaction mechanisms involving multiple functional groups.
Biology
Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.
Drug Development: Potential precursor for the synthesis of bioactive compounds.
Medicine
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate: Similar structure but with a methoxy group instead of a prop-2-enoxy group.
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl]methyl acetate: Similar structure but with an ethoxy group instead of a prop-2-enoxy group.
Uniqueness
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and physical properties. This group can participate in additional reactions, such as polymerization or cross-linking, making the compound versatile for various applications.
Properties
Molecular Formula |
C17H25NO9 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15+,16-,17-/m1/s1 |
InChI Key |
PRSVMSRDBOXABR-NQNKBUKLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


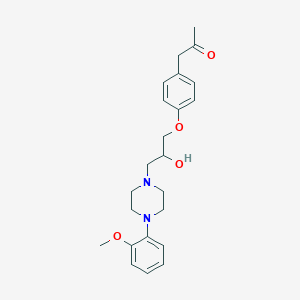
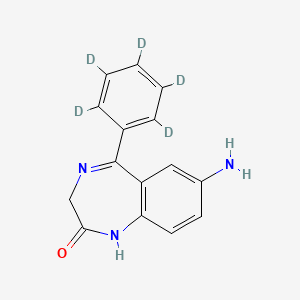
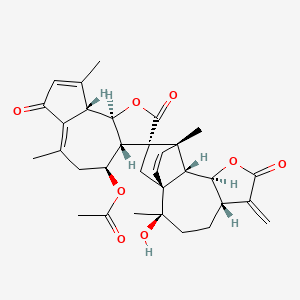
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
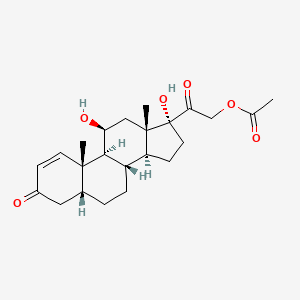
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
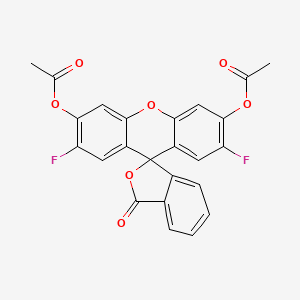
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
